
1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a cyclopropane ring, a piperazine ring, and a carboxylic acid group, all of which contribute to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using reagents like diazo compounds and metal catalysts.
Introduction of Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropane ring is replaced by the piperazine moiety.
Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Conversion to Hydrochloride Salt: The final step involves converting the carboxylic acid to its hydrochloride salt form, typically by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or amines.
Substitution: The piperazine ring can undergo substitution reactions, where different functional groups can replace the hydrogen atoms on the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Alcohols and Amines: Resulting from the reduction of the carboxylic acid group.
Substituted Piperazines: Resulting from substitution reactions on the piperazine ring.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including the treatment of various diseases due to its biological activity.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.
作用机制
The mechanism by which 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide: This compound has a similar piperazine ring but a different cycloalkane ring.
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride: This compound contains a nitro group and a different aromatic ring.
These compounds share the piperazine moiety but differ in their cycloalkane and aromatic components, leading to variations in their chemical properties and applications.
属性
IUPAC Name |
1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-10-4-6-11(7-5-10)9(2-3-9)8(12)13;/h2-7H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMMFXKCRYRKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
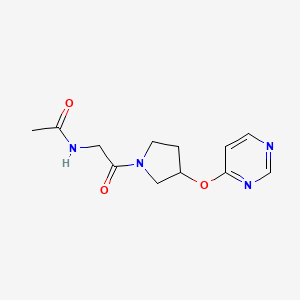
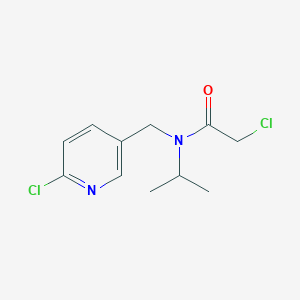
![N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2569596.png)
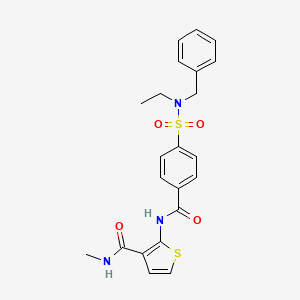
![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2569599.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2569600.png)
![(3-Chloro-4-fluorophenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2569602.png)
![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569605.png)
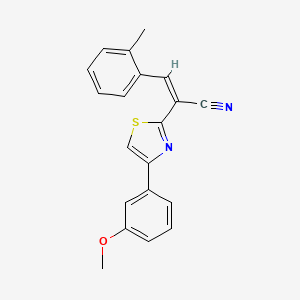
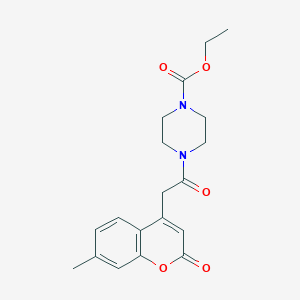
![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2569610.png)
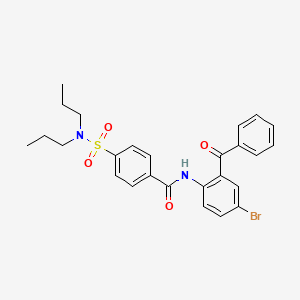
![4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE](/img/structure/B2569613.png)

